molecular formula C14H16BrNO2 B14915176 5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide

5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide

Cat. No.: B14915176
M. Wt: 310.19 g/mol
InChI Key: ULGPECHGZGPLDS-UHFFFAOYSA-N
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Description

5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C14H16BrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide typically involves the bromination of a benzofuran precursor followed by amide formation. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or other proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylbenzofuran: A structurally similar compound with different substituents.

    N-isobutyl-3-methylbenzofuran-2-carboxamide: Lacks the bromine atom but shares the core structure.

    5-Bromo-N-isobutylbenzofuran-2-carboxamide: Similar but without the methyl group at the 3-position.

Uniqueness

5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

5-bromo-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H16BrNO2/c1-8(2)7-16-14(17)13-9(3)11-6-10(15)4-5-12(11)18-13/h4-6,8H,7H2,1-3H3,(H,16,17)

InChI Key

ULGPECHGZGPLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC(C)C

Origin of Product

United States

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